EP3 -

EP3

Catalog Number: EVT-245909
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The EP3 receptor is one of four known subtypes (EP1, EP2, EP3, and EP4) that bind to prostaglandin E2 (PGE2), with each subtype having distinct signaling pathways and physiological effects. The classification of EP3 as an inhibitory receptor is based on its coupling with Gi proteins, which inhibit cAMP production. This receptor has several isoforms—eight in humans and three in mice—resulting from alternative splicing of the PTGER3 gene. These isoforms exhibit varying tissue distributions and signaling capabilities .

Synthesis Analysis

Methods of Synthesis

The synthesis of compounds targeting the EP3 receptor typically involves both natural and synthetic approaches. Natural synthesis can occur through enzymatic pathways involving cyclooxygenases that convert arachidonic acid into prostaglandins, including PGE2. Synthetic methods often focus on creating selective agonists or antagonists that can modulate EP3 activity without affecting other prostanoid receptors.

Technical Details:

  • Natural Synthesis: Involves the action of cyclooxygenase enzymes (COX-1 and COX-2) on arachidonic acid.
  • Synthetic Compounds: Various synthetic agonists like sulprostone and SC-46275 have been developed to selectively activate the EP3 receptor while minimizing interactions with other receptors .
Molecular Structure Analysis

Structure and Data

The molecular structure of the EP3 receptor is characterized by its classification as a G protein-coupled receptor (GPCR). Recent studies utilizing cryoelectron microscopy have elucidated its structure at a resolution of 3.4 Å, revealing key features that dictate its interaction with G proteins . The receptor consists of seven transmembrane domains typical of GPCRs, which facilitate ligand binding and signal transduction.

Key Structural Features:

  • Transmembrane Domains: Seven helices that span the cell membrane.
  • Binding Site: Specific residues within these domains interact with PGE2 and synthetic ligands.
  • G Protein Interaction: The structure elucidates how different isoforms couple with distinct G proteins, influencing their signaling pathways .
Chemical Reactions Analysis

Reactions and Technical Details

The activation of the EP3 receptor by PGE2 leads to several downstream effects, primarily through inhibition of cAMP production. This mechanism involves:

  • G Protein Coupling: Upon ligand binding, the receptor activates Gi proteins, which inhibit adenylyl cyclase activity.
  • Calcium Mobilization: Certain isoforms can also lead to increased intracellular calcium levels.

Technical Details:

  • Inhibition Pathway: Activation of Gi proteins results in decreased cAMP levels.
  • Isoform Variability: Different isoforms may exhibit varied responses based on their specific G protein coupling .
Mechanism of Action

Process and Data

The mechanism by which the EP3 receptor exerts its effects involves several steps:

  1. Ligand Binding: Prostaglandin E2 binds to the extracellular domain of the EP3 receptor.
  2. G Protein Activation: The bound receptor undergoes a conformational change that activates associated Gi proteins.
  3. Signal Transduction: Activated Gi proteins inhibit adenylyl cyclase, reducing cAMP levels and altering downstream signaling pathways.

This mechanism is crucial for mediating various physiological responses such as vasodilation, inhibition of gastric acid secretion, and modulation of immune responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the EP3 receptor are defined by its membrane localization and structural characteristics as a GPCR. Key chemical properties include:

  • Molecular Weight: Approximately 53 kDa.
  • Isoform Diversity: Different isoforms exhibit unique pharmacological profiles.

Relevant Data:

  • The affinity for PGE2 is notably high, with a dissociation constant (Kd) around 0.3 nM for certain isoforms.
  • Synthetic ligands designed for selective targeting show varying degrees of potency and selectivity against other prostanoid receptors .
Applications

Scientific Uses

The Prostaglandin EP3 receptor has significant implications in various scientific fields:

  • Cancer Research: Its expression levels have been linked to prognosis in breast cancer, suggesting a potential role in tumor suppression or promotion depending on context .
  • Pharmacology: The development of selective agonists or antagonists targeting EP3 holds promise for therapeutic applications in conditions such as gastric ulcers and inflammatory diseases.
  • Physiological Studies: Understanding EP3 signaling pathways aids in elucidating mechanisms underlying cardiovascular health, gastrointestinal function, and immune responses.
Molecular Biology of EP3 Receptor Isoforms

Genetic Architecture and Alternative Splicing Mechanisms

The human EP3 receptor (officially designated PTGER3) resides on chromosome 1p31.1, spanning ~195 kb of genomic DNA and comprising 10 exons. Alternative splicing events occur predominantly at the 3' end of the gene, where variable splicing of exons 3–9 generates multiple C-terminal cytoplasmic tail variants. This post-transcriptional modification produces at least eight functional isoforms in humans (designated EP3-1 to EP3-8), while mice express three primary variants (EP3α, EP3β, EP3γ) [1] [4] [5]. The splicing mechanism involves combinatorial exclusion/inclusion of exons encoding intracellular domains, resulting in receptors with identical ligand-binding pockets but divergent signaling capabilities. Notably, exon skipping generates isoforms with truncated C-termini (e.g., human EP3-4 lacks exons 5–6), while exon retention creates extended variants (e.g., EP3-1 incorporates exons 3–9) [3] [5]. Evolutionary analysis reveals this splicing mechanism is conserved across mammals, with primates exhibiting the highest isoform diversity [8].

Table 1: EP3 Isoform Diversity Across Species

SpeciesGene SymbolChromosomal LocationExon CountIsoforms Identified
HumanPTGER31p31.1108 (EP3-1 to EP3-8)
MousePtger33 H443 (EP3α, EP3β, EP3γ)
MonkeyPtger3Orthologous region105+ (EP3-5, EP3-9, etc.)

Structural Heterogeneity of EP3 Isoforms (α, β, γ)

The structural divergence among EP3 isoforms centers on their C-terminal domains, which range from 17 to 65 amino acids in length. Human EP3-1 (homologous to mouse EP3α) contains a 62-residue tail with multiple serine/threonine phosphorylation sites, while EP3-3 (homologous to mouse EP3γ) possesses a shorter 24-residue tail [4] [6]. This structural heterogeneity dictates G-protein coupling specificity:

  • Gi/o-Dependent Signaling: Most isoforms (e.g., human EP3-5, mouse EP3α) inhibit adenylyl cyclase via Giα subunits, reducing intracellular cAMP. Pertussis toxin abolishes this effect [2] [9].
  • Calcium Mobilization: Isoforms with intermediate-length C-termini (e.g., human EP3-9, mouse EP3β) activate Gq-mediated phospholipase Cβ (PLCβ) signaling, increasing inositol trisphosphate (IP3) and intracellular calcium [Ca²⁺]ᵢ [2] [5].
  • Constitutive Activity: Mouse EP3γ exhibits ligand-independent inhibition of cAMP production due to intrinsic receptor conformation [6].
  • Gαz Specificity: Recent BRET biosensor studies reveal human EP3 isoforms differentially engage Gαz (a pertussis toxin-insensitive Gi family member), with isoform-specific bias for L798106 ligand [3].

Table 2: Functional Characteristics of Key EP3 Isoforms

IsoformC-Terminal Length (aa)Primary G-Protein CouplingDownstream SignalingConstitutive Activity
Human EP3-162Gi/o, G12/13↓ cAMP, Rho activationLow
Human EP3-324Gs (context-dependent)↑ cAMP (minor pathway)Undetectable
Human EP3-5VariableGi/o↓ cAMPModerate
Mouse EP3α65Gi/o↓ cAMPLow
Mouse EP3γ17Gi/o↓ cAMPHigh

Tissue-Specific Expression Patterns and Evolutionary Conservation

EP3 isoforms display marked tissue-specific expression governed by epigenetic regulation and promoter usage. In humans:

  • Kidney: All major isoforms detected in collecting ducts and glomeruli, modulating water reabsorption and renin release [1] [4].
  • Female Reproductive System: Dominant expression of EP3-5 in endometrial stroma (RPKM 21.7) and EP3-9 in ovarian granulosa cells, where hCG upregulates isoforms during ovulation [1] [2].
  • Immune Cells: Myeloid cells express Gi-coupled isoforms regulating inflammatory responses [9].
  • Nervous System: Cortical neurons and spinal cord express calcium-mobilizing isoforms involved in nociception [4] [9].

Evolutionary conservation is evident in amniotes:

  • Expression Specificity: Mouse EP3α shows conserved renal expression (RPKM 19.0), while EP3γ dominates in adrenal and mammary tissue [9].
  • Developmental Roles: In Eleutherodactylus coqui (direct-developing frog), EP3 orthologs regulate limb development pre-hatching, mirroring TH-mediated metamorphic pathways in biphasic anurans [10].
  • Pathophysiological Correlations: Human breast cancers with EP3 positivity (70.9% of cases) exhibit improved progression-free survival (HR 0.42, p=0.002), suggesting tumor-suppressive functions conserved in epithelial tissues [7].

Table 3: Clinically Relevant Tissue Expression of EP3 Isoforms

Tissue/Cell TypeDominant Isoform(s)Physiological RolePathological Correlation
Renal Collecting DuctEP3-1, EP3-4Water/electrolyte balanceHypertension modulation
Ovarian GranulosaEP3-9, EP3-5Ovulation, luteinizationUnexplained recurrent pregnancy loss
Breast EpitheliumEP3-6, EP3-8Ductal morphogenesisFavorable prognosis in ER+ tumors
Vascular Smooth MuscleEP3-2, EP3-3VasoconstrictionAtherothrombosis promotion

Synthesis: The combinatorial diversity of EP3 isoforms represents an evolutionary strategy for tissue-specialized prostaglandin signaling. While ligand binding remains conserved across isoforms, their divergent C-termini function as "signaling barcodes" that direct receptor coupling to G-proteins. This enables PGE₂ to exert context-specific effects—inhibiting cAMP in renal tubules while stimulating calcium flux in neurons. Future therapeutic strategies targeting EP3 must account for isoform distribution in diseased tissues, particularly given their opposing roles in cancer progression (pro-tumorigenic in colon vs. anti-tumorigenic in breast) [3] [7].

Properties

Product Name

EP3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.